"N-Methoxy-N-methyl-2-oxopropanamide" properties and characteristics
"N-Methoxy-N-methyl-2-oxopropanamide" properties and characteristics
An In-depth Technical Guide to N-Methoxy-N-methyl-2-oxopropanamide: A Versatile Building Block in Modern Synthesis
Introduction
N-Methoxy-N-methyl-2-oxopropanamide (CAS No. 914220-85-2) is a specialized chemical reagent that serves as a pivotal intermediate in advanced organic synthesis.[1][2] Structurally, it is the N-methoxy-N-methylamide—commonly known as a Weinreb amide—derivative of pyruvic acid. This classification is central to its utility, imparting a unique reactivity profile that is highly valued by researchers in the fields of drug discovery, medicinal chemistry, and fine chemical production.[3][4]
The significance of this molecule lies in the predictable and controlled reactivity of the Weinreb amide functional group.[5][6] It allows for the precise formation of ketones and aldehydes from aggressive organometallic reagents, elegantly circumventing the common problem of over-addition that plagues reactions with other acylating agents like esters or acid chlorides.[6] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the properties, synthesis, reactivity, and safe handling of N-Methoxy-N-methyl-2-oxopropanamide, grounding its utility in the fundamental principles of organic chemistry.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in the laboratory.
Physicochemical Properties
The key identifying and handling information for N-Methoxy-N-methyl-2-oxopropanamide is summarized below. The compound typically presents as a white powder and requires refrigerated storage to ensure its long-term stability.[2][3][7]
| Property | Value | Source(s) |
| CAS Number | 914220-85-2 | [1][2][7][8] |
| IUPAC Name | N-methoxy-N-methyl-2-oxopropanamide | [1][9] |
| Molecular Formula | C₅H₉NO₃ | [1][7] |
| Molar Mass | 131.13 g/mol | [1][2][7] |
| Appearance | White powder | [3] |
| Storage Conditions | 2-8°C, Sealed in a dry environment | [2][7] |
Spectroscopic Characterization Insights
While specific spectral data requires direct acquisition, the structure of N-Methoxy-N-methyl-2-oxopropanamide allows for the prediction of its key NMR features. The analysis of related N-methoxy-N-methyl amides provides critical insights, particularly concerning the phenomenon of rotamers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the partial double-bond character of the amide C-N bond, rotation can be restricted at room temperature. This restriction can lead to the existence of conformational isomers, or rotamers, which are observable by NMR. In similar ortho-substituted N-methoxy-N-methyl benzamides, this effect manifests as broad humps for the N-methyl and O-methyl proton signals in the ¹H NMR spectrum, rather than sharp singlets.
-
¹H NMR: One would expect to see three primary signals: a singlet for the acetyl group protons (CH₃-C=O), and two signals for the N-methyl (N-CH₃) and O-methyl (O-CH₃) groups. Due to the potential for restricted rotation, the N-CH₃ and O-CH₃ signals may appear as broad humps at room temperature.
-
¹³C NMR: The spectrum would show five distinct carbon signals, including two carbonyl carbons (one for the amide and one for the ketone), and three methyl carbons. The chemical shift of the methoxy carbon can be a useful descriptor for structural analysis.[10]
-
Expert Insight (Causality): The observation of peak broadening is a direct consequence of the energy barrier to rotation around the C-N amide bond. At room temperature, the rate of interconversion between rotamers is on the same timescale as the NMR experiment, leading to broadened signals. A Variable Temperature (VT) NMR experiment is therefore a crucial, self-validating tool for confirming this phenomenon. Upon heating, the rate of rotation increases, causing the distinct signals of the rotamers to coalesce into a single, sharp average signal. This confirms that the broadening is due to dynamic conformational exchange and not decomposition or impurities.
Part 2: The Chemistry of a Weinreb Amide: Synthesis and Reactivity
The synthetic value of N-Methoxy-N-methyl-2-oxopropanamide is rooted in the principles of Weinreb amide chemistry, both in its preparation and its subsequent reactions.
Synthesis Pathway
Weinreb amides are most commonly prepared from carboxylic acids or their activated derivatives, such as acid chlorides.[5][6] The synthesis of N-Methoxy-N-methyl-2-oxopropanamide would logically start from pyruvic acid, following a two-step, one-pot procedure.
Caption: General workflow for the synthesis of N-Methoxy-N-methyl-2-oxopropanamide.
Detailed Experimental Protocol (Illustrative):
-
Activation of Carboxylic Acid: In a flame-dried, inert-atmosphere flask, dissolve pyruvic acid (1.0 eq) in a dry, non-protic solvent (e.g., dichloromethane or THF). Cool the solution to 0°C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise. Causality: Oxalyl chloride is an efficient activating agent that converts the carboxylic acid into the highly reactive pyruvoyl chloride intermediate, making it susceptible to nucleophilic attack.
-
Amide Formation: In a separate flask, slurry N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as pyridine (2.2 eq) in dichloromethane. Causality: The hydrochloride salt must be neutralized to generate the free amine nucleophile. Two equivalents of base are used: one to free the amine and one to scavenge the HCl generated in the subsequent acylation step.
-
Reaction and Workup: Slowly add the solution from step 2 to the activated acid chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and perform a standard aqueous workup followed by purification via column chromatography.
Core Reactivity: Controlled Ketone Synthesis
The hallmark of the Weinreb amide is its reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to yield ketones without the formation of tertiary alcohol byproducts.[5][6]
This remarkable selectivity is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate.[5] This intermediate is stable at the low temperatures at which the reaction is conducted and does not collapse to form the ketone until the acidic aqueous workup. By the time the ketone is formed, all the organometallic nucleophile has been quenched, preventing a second addition.
Caption: Mechanism of controlled ketone synthesis using a Weinreb amide.
Part 3: Applications in Research and Drug Development
N-Methoxy-N-methyl-2-oxopropanamide is a valuable building block for introducing the pyruvoyl moiety (CH₃COCO-) into complex molecular scaffolds. This is particularly relevant in medicinal chemistry, where α-ketoamides and related structures are found in various biologically active compounds.
-
Intermediate for Bioactive Molecules: Its application is noted in the synthesis of "healing drugs," indicating its role as a precursor in pharmaceutical manufacturing pipelines.[3]
-
Access to α-Diketones: The reaction with Grignard reagents provides a straightforward route to α-diketones, which are versatile precursors for heterocycles and other complex structures.
-
Role of the Methoxy Group: The methoxy group itself is a privileged substituent in drug design. It can favorably modulate ligand-target binding interactions, improve metabolic stability by blocking sites of oxidation, and enhance physicochemical properties like solubility and cell permeability.[11] The use of N-Methoxy-N-methyl-2-oxopropanamide allows for the incorporation of a reactive handle (the pyruvoyl group) into molecules that may also benefit from the strategic placement of methoxy groups elsewhere in the structure.
Part 4: Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of N-Methoxy-N-methyl-2-oxopropanamide is essential for laboratory safety.
Hazard Identification
The compound is classified with the following GHS Hazard Statements:
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[9]
Safe Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid breathing dust or fumes.[9] Wash hands thoroughly after handling.[9] Keep away from sources of ignition.[9]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[9]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[9]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area.[2][7][9] Keep away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[9]
Conclusion
N-Methoxy-N-methyl-2-oxopropanamide is more than a simple chemical; it is a precisely engineered tool for modern organic synthesis. Its identity as a Weinreb amide provides a reliable and high-fidelity method for the construction of ketones, a foundational transformation in the synthesis of complex molecules. By understanding its properties, reactivity, and handling requirements, researchers can effectively leverage this versatile building block to advance projects in drug discovery and materials science, confident in the predictable and controlled outcomes it enables.
References
-
N-Methoxy-N-methyl-2-oxopropanamide. ChemBK. [Link]
-
N-methoxy-N-methyl-2-oxopropanamide | C5H9NO3. PubChem. [Link]
-
N-Methoxy-N-methylpropionamide | C5H11NO2. PubChem. [Link]
-
N-methoxy-N-methylprop-2-enamide | C5H9NO2. PubChem. [Link]
-
pyruvic acid. Reddit r/chemistry. [Link]
-
Weinreb Amides. Current Protocols in Nucleic Acid Chemistry. [Link]
-
N-methoxy-N-methyl-2-oxopropanamide CAS NO.914220-85-2. LookChem. [Link]
-
Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry. [Link]
-
Synthesis of carbonyl-labeled pyruvic acid. ResearchGate. [Link]
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC. [Link]
-
Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. MDPI. [Link]
-
The role of the methoxy group in approved drugs. PubMed. [Link]
-
The Role of N-Methoxy-N-methylbenzamide in Advanced Materials and Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. National Institutes of Health (NIH). [Link]
-
N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Semantic Scholar. [Link]
-
N-Methoxy-N-methylbenzamide | C9H11NO2. PubChem. [Link]
-
Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]
-
Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane. Doc Brown's Chemistry. [Link]
Sources
- 1. N-methoxy-N-methyl-2-oxopropanamide | C5H9NO3 | CID 29923348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 914220-85-2|N-Methoxy-N-methyl-2-oxopropanamide|BLD Pharm [bldpharm.com]
- 3. N-methoxy-N-methyl-2-oxopropanamide, CasNo.914220-85-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. keyorganics.net [keyorganics.net]
- 9. aksci.com [aksci.com]
- 10. researchgate.net [researchgate.net]
- 11. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
